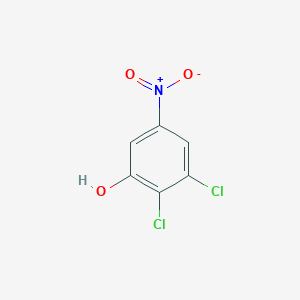

2,3-Dichloro-5-nitrophenol

Beschreibung

Contextual Significance of Halogenated Nitrophenols in Organic and Environmental Chemistry

In organic chemistry, halogenated nitrophenols serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of both electron-withdrawing nitro groups and halogen substituents on the aromatic ring influences the reactivity of the compound, making it a valuable building block for creating new substances with specific desired properties. For instance, they are used in the production of dyes, pesticides, and pharmaceuticals. mdpi.comontosight.ai

From an environmental perspective, halogenated nitrophenols are of interest due to their presence as environmental pollutants. nih.gov These compounds can enter the environment through industrial effluents and agricultural runoff. mdpi.com Their persistence and potential toxicity to various organisms, including humans, necessitate research into their fate and transport in the environment, as well as the development of effective remediation strategies. nih.govresearchgate.net Studies have shown that some halogenated nitrophenols are more toxic than their non-halogenated counterparts and can be challenging to biodegrade. mdpi.comsemanticscholar.org

Research Rationale and Scope for 2,3-Dichloro-5-nitrophenol Investigations

The specific isomer, this compound, presents a unique case for investigation due to the particular arrangement of its functional groups. The positions of the chlorine atoms and the nitro group on the phenol (B47542) ring influence its chemical reactivity, biological activity, and environmental impact in distinct ways compared to other isomers.

Research into this compound is driven by several key factors:

Synthesis and Reactivity: Understanding the most efficient and selective methods for synthesizing this specific isomer is a fundamental area of research. chemicalbook.comgoogle.com Investigations into its reactivity explore how it participates in various chemical reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, and oxidation.

Environmental Degradation: A significant portion of research focuses on the environmental fate of this compound. This includes studying its microbial degradation pathways, where certain bacterial strains have shown the ability to break down related compounds. semanticscholar.org Understanding these processes is crucial for developing bioremediation techniques for contaminated sites.

Analytical Methods: Developing sensitive and accurate analytical methods for the detection and quantification of this compound in various environmental matrices is essential for monitoring its presence and assessing potential risks.

The scope of investigations into this compound is therefore multifaceted, spanning from fundamental organic synthesis to applied environmental science.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C6H3Cl2NO3 |

| Molecular Weight | 207.99 g/mol fluorochem.co.uk |

| Appearance | Solid fluorochem.co.uk |

| Purity | 95.0% fluorochem.co.uk |

| CAS Number | 1806356-80-8 fluorochem.co.uk |

Research Findings

Detailed research has provided insights into the behavior and potential applications of halogenated nitrophenols. For example, studies on the microbial degradation of related compounds, such as 2,6-dichloro-4-nitrophenol, by strains like Cupriavidus sp. CNP-8 have revealed specific enzymatic pathways involved in their breakdown. semanticscholar.org While not directly on this compound, this research provides a model for how this compound might be metabolized by microorganisms.

Furthermore, research on the synthesis of other dichloronitrophenol isomers, such as 2,4-dichloro-5-nitrophenol, has detailed multi-step processes involving sulfonation, nitration, and hydrolysis to achieve high yields and purity. chemicalbook.com These synthetic strategies can potentially be adapted for the production of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYWSMHAVVJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 5 Nitrophenol and Analogous Structures

Direct Synthesis Routes via Nitration of Dichlorophenol Precursors

The direct nitration of dichlorophenol precursors is a primary method for the synthesis of dichloronitrophenols. This electrophilic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is directed by the existing hydroxyl and chloro substituents.

A common approach involves the use of a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like sulfuric acid, in a suitable solvent. For instance, the synthesis of 4-nitro-2,3-dichlorophenol, an isomer of the target compound, is achieved by reacting 2,3-dichlorophenol with a solution of 90% nitric acid in glacial acetic acid. The reaction is initially cooled and then allowed to warm to ambient temperature. The product is precipitated by pouring the reaction mixture into an ice/water mixture and can be further purified by sublimation and recrystallization to remove by-products such as 2-nitro-5,6-dichlorophenol prepchem.com.

Similarly, the synthesis of 2,4-dichloro-5-nitrophenol involves the nitration of 2,4-dichlorophenol (B122985). In a large-scale industrial process, 2,4-dichlorophenol is first sulfonated with concentrated sulfuric acid. The resulting intermediate is then nitrated using a mixed acid (nitric acid and sulfuric acid) in chloroform at a controlled temperature of 0-20°C. Subsequent hydrolysis at 100-105°C yields the final product with high purity and yield chemicalbook.com.

The choice of the dichlorophenol precursor is crucial as the regioselectivity of the nitration is influenced by the positions of the chlorine atoms on the phenol (B47542) ring.

Alternative Synthetic Strategies and Chemical Transformations for Related Compounds

Beyond direct nitration, alternative strategies can be employed to synthesize dichloronitrophenols and related structures. These methods may involve multi-step sequences or the use of different starting materials and reagents to achieve the desired substitution pattern.

One alternative approach involves the modification of a pre-functionalized aromatic ring. For example, the synthesis of 2-nitro-4,6-dichloro-5-methylphenol starts from 4-chloro-5-methylphenol. This precursor is first sulfonated, then chlorinated, and finally, the sulfonic acid group is replaced by a nitro group google.com. This strategy allows for precise control over the positioning of the substituents.

Another strategy involves the use of milder nitrating agents for phenols that are sensitive to the harsh conditions of mixed acid nitration. Metal nitrates, such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and chromium(III) nitrate nonahydrate, have been investigated for the nitration of phenols in anhydrous organic solvents, offering high selectivity and yields under milder conditions ijcce.ac.ir. Antimony nitrate has also been shown to be an efficient nitrating reagent for various phenolic compounds at room temperature sid.ir.

Furthermore, the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes demonstrates a nucleophilic aromatic substitution of the nitro group with thiolates, showcasing a transformation of a nitroaromatic compound into a more complex heterocyclic structure mdpi.com. While not a direct synthesis of a dichloronitrophenol, this highlights the utility of the nitro group as a leaving group in subsequent chemical transformations to create diverse molecular architectures.

Optimization of Reaction Parameters for Enhanced Yield and Purity in Related Syntheses

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired dichloronitrophenol isomer while minimizing the formation of unwanted by-products. Key parameters that are frequently adjusted include the choice of nitrating agent, solvent, reaction temperature, and reaction time.

In the synthesis of 2,4-dichloro-5-nitrophenol, controlling the temperature during the addition of the mixed acid to not exceed 20°C is crucial for achieving a high yield of over 89.6% and a purity of more than 99.1% chemicalbook.com. The reaction time for the initial sulfonation and the final hydrolysis steps are also specified to ensure complete conversion chemicalbook.com.

The choice of solvent can significantly influence the regioselectivity of nitration. For instance, in the nitration of phenol with copper(II) nitrate trihydrate, using acetone as a solvent results in a lower ortho/para isomer ratio compared to when ether is used, although the total yield is higher in ether ijcce.ac.ir. For the nitration of 2,6-dichlorophenol, dissolving it in a water-immiscible, nonpolar aprotic solvent like carbon tetrachloride or toluene and then introducing an aqueous solution of nitric acid can lead to high purity and yield google.com.

The concentration of the nitrating agent is another important factor. A process for the nitration of 2,6-dichlorophenol specifies the use of a 10-70% by weight concentrated aqueous solution of nitric acid google.com. The molar ratio of nitric acid to the dichlorophenol is also a key parameter to control, with ranges from 1.2 to 10 being reported googleapis.com.

The following interactive table summarizes the reaction conditions for the synthesis of various dichloronitrophenol analogs:

| Target Compound | Precursor | Nitrating Agent | Solvent | Temperature | Yield | Purity |

| 4-nitro-2,3-dichlorophenol | 2,3-dichlorophenol | 90% Nitric Acid | Glacial Acetic Acid | Cooled, then ambient | - | - |

| 2,4-dichloro-5-nitrophenol | 2,4-dichlorophenol | Nitric Acid / Sulfuric Acid | Chloroform | 0-20°C | >89.6% | >99.1% |

| 2,6-dichloro-4-nitrophenol | 2,6-dichlorophenol | 10-70% aq. Nitric Acid | Carbon Tetrachloride / Toluene | 40-120°C | High | High |

Catalytic Approaches in Nitrophenol Synthesis

Catalytic methods for the nitration of phenols offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional methods that use stoichiometric amounts of strong acids.

The use of metal nitrates, as mentioned earlier, can be considered a form of catalysis or mediated reaction. For example, the nitration of phenols with copper(II) nitrate trihydrate can be enhanced by the presence of lithium perchlorate ijcce.ac.ir. Claycop, a copper nitrate supported on montmorillonite clay, has also been reported as a mild and selective nitrating agent google.com.

Solid-phase nitration using antimony nitrate, where the reaction is carried out by grinding the phenol with the solid reagent, represents a solvent-free or reduced-solvent approach sid.ir. This method is fast, exothermic, and can be controlled by cooling. The use of wet silica gel in conjunction with antimony nitrate has also been explored sid.ir.

While not explicitly detailed for 2,3-dichloro-5-nitrophenol in the provided context, the application of perfluorinated resinsulfonic acid (Nafion-H) as a catalyst for the nitration of aromatics is a known methodology that could potentially be adapted for dichlorophenols google.com. These solid acid catalysts are reusable and can lead to cleaner reactions.

The development of efficient and selective catalytic systems for the nitration of substituted phenols remains an active area of research, with the goal of producing desired isomers with high purity under environmentally benign conditions.

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 5 Nitrophenol

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insight into the functional groups and bonding arrangements within a molecule. The vibrational modes of 2,3-Dichloro-5-nitrophenol are dictated by its specific substituents—a hydroxyl group, two chlorine atoms, and a nitro group—on the benzene (B151609) ring.

In the FTIR spectrum of a related compound, 2,4-dichloro-6-methyl-5-nitropyrimidine, characteristic peaks confirm the presence of various functional groups, which can be extrapolated to predict the spectrum of this compound researchgate.net. The hydroxyl (-OH) group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

The nitro (NO₂) group is identifiable by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, generally found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Cl stretching vibrations for chloro-aromatic compounds are observed in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C=C ring stretching vibrations would produce a series of peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy offers complementary information. For nitrophenol isomers, characteristic Raman peaks are used for identification spectroscopyonline.comresearchgate.net. The symmetric stretching vibration of the nitro group, which is strong in the Raman spectrum, would be a key identifier spectroscopyonline.com. For instance, in p-nitrophenol, the symmetric stretching of the nitro group results in a Raman peak at 1430 cm⁻¹ spectroscopyonline.com. Similar characteristic peaks for the C-Cl and aromatic ring vibrations would be expected for this compound.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the two aromatic protons. The chemical shift of the hydroxyl proton (-OH) would be highly variable and concentration-dependent, appearing as a broad singlet. The two aromatic protons are in different chemical environments and would appear as two distinct signals, likely doublets due to coupling with each other. The electron-withdrawing nature of the nitro and chloro groups would shift these proton signals downfield. Based on data for related compounds like 3-nitrophenol (B1666305), the aromatic protons would likely resonate in the 7.0-8.5 ppm range spectrabase.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals, one for each carbon atom in the benzene ring, as they are all chemically non-equivalent. The chemical shifts are influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C-OH) would appear in the 150-160 ppm range. The carbons attached to the chlorine atoms (C-Cl) and the nitro group (C-NO₂) would also have characteristic downfield shifts. For example, in 2,6-Dichloro-4-nitrophenol, the carbon attached to the nitro group appears around 144 ppm, while those attached to chlorine appear near 128 ppm chemicalbook.com. The remaining carbon signals would be assigned based on the combined electronic effects of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4 | ~7.5 - 8.0 | d |

| ¹H | H-6 | ~7.8 - 8.2 | d |

| ¹H | OH | Variable | s (broad) |

| ¹³C | C-1 (C-OH) | ~150 - 155 | s |

| ¹³C | C-2 (C-Cl) | ~125 - 130 | s |

| ¹³C | C-3 (C-Cl) | ~128 - 133 | s |

| ¹³C | C-4 | ~120 - 125 | s |

| ¹³C | C-5 (C-NO₂) | ~145 - 150 | s |

| ¹³C | C-6 | ~115 - 120 | s |

Note: These are predicted values based on general principles and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Organic molecules with conjugated π-systems, such as this compound, exhibit characteristic absorption bands in the UV-visible region msu.edu. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state youtube.comlibretexts.org.

For nitrophenols, two main types of electronic transitions are typically observed:

π → π* transitions: These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and nitro group. The presence of substituents on the benzene ring affects the energy of these transitions.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to a π* anti-bonding orbital uzh.ch.

The spectrum of this compound is expected to show strong absorption bands in the UV region. The exact position of the absorption maximum (λmax) is influenced by the solvent polarity and the electronic effects of the substituents researchgate.net. The combination of the electron-donating hydroxyl group and the electron-withdrawing nitro and chloro groups extends the conjugation and typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.

Table 3: Common Electronic Transitions in Aromatic Nitro Compounds

| Transition | Description | Typical Wavelength Range |

|---|---|---|

| π → π* | Electron promotion from π bonding to π* anti-bonding orbital | 200 - 300 nm |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

Table 4: Example Crystallographic Data for a Related Compound (5-Chloro-2-nitrophenol)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄ClNO₃ |

| Crystal System | Triclinic |

| a (Å) | 7.5390 (15) |

| b (Å) | 8.1640 (16) |

| c (Å) | 13.132 (3) |

| α (°) | 94.75 (3) |

| β (°) | 96.48 (3) |

| γ (°) | 116.46 (3) |

| Volume (ų) | 710.9 (2) |

Source: Acta Crystallographica Section E nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-methyl-5-nitropyrimidine |

| p-nitrophenol |

| 3-nitrophenol |

| 2,6-Dichloro-4-nitrophenol |

| Benzene |

| 5-Chloro-2-nitrophenol |

Theoretical and Computational Chemistry of 2,3 Dichloro 5 Nitrophenol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

There are no specific DFT studies in the available scientific literature that report on the optimized molecular geometry or the electronic structure of 2,3-dichloro-5-nitrophenol. Such studies for related molecules, like other nitrophenol isomers, typically involve calculations of bond lengths, bond angles, and dihedral angles to determine the most stable conformation. Analysis of the electronic structure often includes examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. However, these specific data points for this compound are not available in published research.

Quantum Chemical Calculations of Spectroscopic Properties and Vibrational Analysis

No dedicated quantum chemical calculations for the spectroscopic properties (such as UV-Vis absorption spectra) or detailed vibrational analysis (FT-IR and Raman spectra) of this compound have been published. While researchers frequently use methods like Time-Dependent DFT (TD-DFT) to predict electronic spectra and perform vibrational frequency calculations to assign spectral bands, these analyses have not been specifically applied to this compound in the accessible literature.

Modeling of Intramolecular Interactions, Including Hydrogen Bonding

Specific computational modeling of the intramolecular interactions within this compound, particularly the hydrogen bond between the phenolic hydroxyl group and the nitro group, has not been reported. In related ortho-nitrophenols, this intramolecular hydrogen bond is a key feature influencing the molecule's structure and properties. Theoretical investigations would typically use methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize such interactions, but these have not been documented for this compound.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 5 Nitrophenol

Nucleophilic Substitution Reactions and Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 2,3-dichloro-5-nitrophenol, primarily due to the presence of the strongly electron-withdrawing nitro group. This group, positioned meta to the hydroxyl group and ortho/para to the chlorine atoms, substantially lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. ck12.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org In this process, the nucleophile first attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized, with the nitro group playing a crucial role in its stabilization. ck12.orglibretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of two chlorine atoms offers multiple sites for substitution. The chlorine at the 3-position is para to the nitro group, while the chlorine at the 2-position is ortho. Both positions are activated towards nucleophilic attack. The specific regioselectivity of the substitution would depend on the nature of the attacking nucleophile and the reaction conditions. For instance, in related dichloronitrobenzene compounds, sequential nucleophilic displacement of activated halogens is a common strategy for synthesizing more complex molecules. nih.gov

| Reaction Type | Key Features | Intermediate | Role of Nitro Group |

| SNAr | Addition-Elimination mechanism; Requires electron-withdrawing groups. | Meisenheimer complex | Stabilizes the negatively charged intermediate through resonance. |

| VNS | Nucleophilic replacement of a hydrogen atom. | σ-adduct | Activates the ring towards nucleophilic attack. |

Reduction Reactions of the Aromatic Nitro Group

The nitro group of this compound is readily susceptible to reduction, a common and versatile transformation in aromatic chemistry. This reaction can yield a variety of products, including hydroxylamines, and ultimately the corresponding amine, depending on the reducing agent and reaction conditions. wikipedia.org

Common laboratory methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com A key consideration with this method is the potential for dehalogenation (removal of chlorine atoms), especially with Pd/C. Raney nickel is sometimes preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for reducing nitro groups to amines. commonorganicchemistry.commnstate.edu These methods are generally mild and can tolerate the presence of other functional groups.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be used for nitro group reduction. These reagents can sometimes offer selectivity in molecules with multiple nitro groups. wikipedia.org

In biological systems, the reduction of chlorinated nitrophenols is an important initial step in their biodegradation. For example, the bacterium Ralstonia eutropha JMP134 can utilize 2-chloro-5-nitrophenol (B15424) by first reducing the nitro group to a hydroxylamino group, a reaction catalyzed by a nitroreductase enzyme. nih.govnih.gov This initial reduction is a chemoselective process that leads to a product which then undergoes further enzymatic transformation, including reductive dehalogenation. nih.govnih.gov This enzymatic pathway highlights the environmental relevance of nitro group reduction in the degradation of such compounds.

| Reducing Agent | Typical Product | Key Characteristics |

| H₂/Pd/C | Amine | Highly efficient, but may cause dehalogenation. |

| H₂/Raney Nickel | Amine | Often used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Fe, Zn, or SnCl₂ in acid | Amine | Mild conditions, good functional group tolerance. commonorganicchemistry.com |

| Na₂S | Amine | Useful when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com |

| Nitroreductase Enzymes | Hydroxylamine | Key initial step in biodegradation pathways. nih.govnih.gov |

Hydrolysis Mechanisms and Environmental Relevance

Hydrolysis of the chloro substituents in this compound is a form of nucleophilic aromatic substitution where water or hydroxide (B78521) ion acts as the nucleophile. Due to the activation by the nitro group, this reaction is more facile than for unactivated aryl halides like chlorobenzene, which requires harsh conditions (e.g., high temperature and pressure) for hydrolysis. libretexts.org The presence of the nitro group ortho and para to the chlorine atoms facilitates the attack of the hydroxide ion, leading to the formation of the corresponding chloronitro-dihydroxybenzene derivatives. The mechanism follows the SNAr pathway described previously, with the formation of a Meisenheimer intermediate. libretexts.org The preparation of nitrophenols through the hydrolysis of corresponding halonitro aromatic compounds is a known synthetic route. google.com

From an environmental perspective, the hydrolysis of chlorinated aromatic compounds can be a significant degradation pathway. The rate of hydrolysis will be influenced by factors such as pH and temperature. The enzymatic machinery of microorganisms can also play a role in the breakdown of such compounds in the environment. The initial steps in the biodegradation of the related compound 2-chloro-5-nitrophenol involve enzymatic reduction of the nitro group followed by reductive dehalogenation, rather than direct hydrolysis of the C-Cl bond. nih.gov However, hydrolysis can be a relevant abiotic degradation process for chloronitroaromatic compounds in aqueous environments.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the cumulative deactivating effect of the two chlorine atoms and the powerful deactivating nitro group. mnstate.edu However, the phenolic hydroxyl group is a strong activating group and an ortho-, para-director. mnstate.edu The regiochemical outcome of any potential EAS reaction would be determined by the directing effects of all four substituents.

The directing effects of the substituents are as follows:

-OH (hydroxyl): Strong activator, ortho-, para-director.

-Cl (chloro): Deactivator, ortho-, para-director.

-NO₂ (nitro): Strong deactivator, meta-director.

Let's analyze the available positions on the ring (C4 and C6) for an incoming electrophile (E⁺):

Position C4: This position is ortho to the -OH group, meta to the -NO₂ group, and ortho to the -Cl at C3.

Position C6: This position is para to the -OH group, ortho to the -NO₂ group, and meta to the -Cl at C2.

The powerful activating and ortho-, para-directing effect of the hydroxyl group would be the dominant influence. Therefore, an incoming electrophile would be preferentially directed to positions C4 and C6. Between these two, steric hindrance from the adjacent chlorine atom at C3 might slightly disfavor substitution at C4. The deactivating nature of the nitro and chloro groups means that forcing conditions would likely be required for any electrophilic substitution to occur. The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egwikipedia.org

| Substituent | Electronic Effect | Directing Effect |

| -OH | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

Complex Formation and Intermolecular Interactions

This compound possesses functional groups capable of engaging in complex formation and various intermolecular interactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a ligand for metal ions. Additionally, the oxygen atoms of the nitro group can also participate in coordination with metal centers.

While specific studies on the complexation of this compound are not extensively documented, the behavior of related nitro-containing ligands, such as 3,5-dinitrobenzoate (B1224709) (3,5-DNB), demonstrates a wide range of coordination modes. These ligands can coordinate to metal ions through their carboxylate and nitro groups, forming complexes with diverse structures and properties. nih.gov Similarly, silver(I) complexes with 3-nitrobenzoate ligands have been synthesized and studied. nih.gov This suggests that this compound could form stable complexes with various metal ions, with the phenoxide oxygen being the primary coordination site, potentially with secondary interactions involving the nitro group.

In the solid state, intermolecular hydrogen bonding is expected to be a significant interaction. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as hydrogen bond acceptors. These interactions would influence the crystal packing and physical properties of the compound. Charge-transfer interactions are also possible, where the electron-deficient nitrophenol ring could interact with electron-rich species.

Environmental Transformation and Degradation Pathways of 2,3 Dichloro 5 Nitrophenol

Microbial Biodegradation Pathways and Mechanisms

Microorganisms play a significant role in the breakdown of 2,3-dichloro-5-nitrophenol. researchgate.net Due to the presence of chloro and nitro groups on the aromatic ring, this compound is recalcitrant to natural transformation, making microbial degradation a key process for its detoxification and removal from contaminated environments. researchgate.net

The ability to degrade this compound is not widespread among microorganisms, and only a few bacterial strains capable of utilizing it have been isolated and characterized. researchgate.netresearchgate.net

One of the well-characterized bacteria is Cupriavidus sp. strain CNP-8, which was isolated from pesticide-contaminated soil. researchgate.netresearchgate.net This strain is capable of using this compound as a source of carbon and energy. Another bacterium identified to carry out this degradation is Ralstonia eutropha JMP134 (now reclassified as Cupriavidus necator JMP134). unito.itresearchgate.net This strain can utilize this compound as the sole source of nitrogen, carbon, and energy. unito.itresearchgate.net

These findings demonstrate that specific bacterial strains have evolved metabolic capabilities to break down this xenobiotic compound, making them potential candidates for bioremediation applications.

The microbial degradation of this compound proceeds through a series of enzymatic reactions. In both Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134, the initial steps involve a partial reductive pathway. researchgate.netresearchgate.net

Key enzymes and their roles in the degradation pathway include:

Nitroreductase: In Cupriavidus sp. strain CNP-8, an NADPH-dependent nitroreductase, MnpA, catalyzes the initial reduction of the nitro group. researchgate.netrsc.org Similarly, R. eutropha JMP134 utilizes a 3-nitrophenol (B1666305) nitroreductase for this step. unito.itresearchgate.net This enzyme demonstrates a relaxed substrate specificity, being active with a variety of nitroaromatic compounds. unito.itresearchgate.net

Mutase: Following the initial reduction, a mutase, specifically a 3-hydroxylaminophenol mutase in R. eutropha JMP134, is responsible for an enzymatic Bamberger-like rearrangement of the intermediate compound. unito.itresearchgate.net

Dechlorinating Activity: The removal of chlorine from the aromatic ring is accomplished through a reductive mechanism. unito.itresearchgate.net

Dioxygenase: In Cupriavidus sp. strain CNP-8, an aminohydroquinone dioxygenase, MnpC, is believed to be responsible for the subsequent ring-cleavage of the dechlorinated intermediate. researchgate.netrsc.org

Gene regulation studies on Cupriavidus sp. strain CNP-8 have shown that the genes responsible for the degradation of this compound are inducible. researchgate.netresearchgate.net The expression of the mnp genes, which encode the key degradative enzymes, is significantly up-regulated in the presence of this compound. researchgate.netresearchgate.net Gene knockout experiments have confirmed that the mnpA gene is essential for the catabolism of this compound by strain CNP-8. researchgate.netrsc.org

The stepwise enzymatic degradation of this compound results in the formation of several transient intermediates. The identification of these metabolites has been crucial for elucidating the degradation pathway.

The degradation pathway in Ralstonia eutropha JMP134 and Cupriavidus sp. strain CNP-8 initiates with the reduction of the nitro group. researchgate.netrsc.orgrsc.org

This compound is first reduced to 2-chloro-5-hydroxylaminophenol . researchgate.netrsc.orgrsc.org In the case of Cupriavidus sp. strain CNP-8, the intermediate 2-chloro-5-nitrosophenol has also been identified in this conversion step. researchgate.netrsc.org

The hydroxylaminophenol intermediate then undergoes a rearrangement to form 2-amino-5-chlorohydroquinone . researchgate.netrsc.org

This is followed by reductive dehalogenation (removal of the chlorine atom) to yield aminohydroquinone . unito.itrsc.org

The identification of these intermediates has been accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). researchgate.net

The rate of microbial degradation of this compound is dependent on several factors, including the concentration of the substrate and the presence of other nutrients.

Kinetic studies with Cupriavidus sp. strain CNP-8 show that the degradation is concentration-dependent. researchgate.net The biodegradation process was effectively described by the modified Gompertz model. researchgate.net As the initial concentration of this compound increases, the lag phase before degradation begins is prolonged. researchgate.net The maximum biodegradation rate for this strain was observed to be 21.2 ± 2.3 μM h⁻¹ at a substrate concentration of 0.4 mM. researchgate.net However, at concentrations exceeding 0.7 mM, the degradation becomes negligible, indicating a toxic inhibitory effect of the compound on the microorganism at high concentrations. researchgate.net

The presence of additional carbon sources can also influence the degradation rate. For Cupriavidus sp. strain CNP-8, the addition of nutrients like glucose, succinate (B1194679), or lactate (B86563) at a concentration of 0.5 g/L was found to enhance the degradation of this compound, with succinate showing the most significant enhancement. researchgate.net

Table 1: Biodegradation Kinetics of this compound by Cupriavidus sp. strain CNP-8

| Initial Concentration (mM) | Degradation Time (h) |

|---|---|

| 0.3 | 36 |

| 0.4 | 42 |

| 0.5 | 54 |

| 0.6 | 90 |

Data sourced from studies on Cupriavidus sp. strain CNP-8. researchgate.net

The complete mineralization of this compound generally involves both reductive and oxidative steps, which can be influenced by the presence or absence of oxygen.

The initial steps in the characterized pathways are reductive, involving the reduction of the nitro group to a hydroxylamino group, and can proceed under anaerobic conditions. researchgate.netresearchgate.netrsc.org For instance, intermediates in the Cupriavidus sp. strain CNP-8 degradation pathway were identified when the induced cells were incubated with the compound under anaerobic conditions. researchgate.netresearchgate.net This is followed by a reductive dechlorination step, where a chlorine atom is removed and replaced by hydrogen. unito.itresearchgate.net Such reductive dehalogenation processes are often favored in anaerobic environments. rsc.org

However, the subsequent stages of degradation, particularly the aromatic ring cleavage, are typically oxidative processes requiring molecular oxygen. Aerobic bacteria utilize dioxygenase enzymes to break open the aromatic ring of intermediates like aminohydroquinone, allowing the resulting aliphatic acids to be funneled into central metabolic pathways for complete mineralization. researchgate.netrsc.org Therefore, while initial transformation steps can occur in the absence of oxygen, complete degradation to carbon dioxide and water is an aerobic process. Most studies on the complete utilization of chlorinated nitroaromatic compounds as sole carbon and energy sources have focused on aerobic bacteria.

Photochemical Degradation Processes

Specific studies on the photochemical degradation pathways, including photolysis and photocatalysis, of this compound are not extensively available in the scientific literature. Research on structurally related compounds, such as other dichlorophenols and nitrophenols, indicates that photochemical processes, often enhanced by catalysts like titanium dioxide (TiO₂) and oxidants under UV irradiation, can be an effective means of degradation. researchgate.net However, without direct experimental data for this compound, its specific photochemical fate, reaction kinetics, and degradation products remain to be characterized.

Direct Photolysis Kinetics and Quantum Yields

Nitrophenols exhibit broad absorption bands in the solar spectrum, indicating their susceptibility to photolysis. For instance, 2-nitrophenol (B165410) has a peak absorption at 345 nm. acs.org The photolysis of nitrophenols can proceed through various mechanisms, including the formation of excited triplet states followed by nitro-nitrite rearrangement or photoinduced denitration with the release of nitrous acid (HONO). The quantum yield, which represents the efficiency of a photochemical process, is a key parameter in assessing the rate of direct photolysis. For some nitrophenols, quantum yields for the formation of products like hydroxyl radicals (OH) and HONO have been determined. For example, the average quantum yields for OH and HONO formation from the photolysis of 2-nitrophenol at 308 nm and 351 nm have been reported. acs.orgnih.gov Similarly, quantum yields for HONO have been determined for methyl-2-nitrophenols. acs.org

The photolysis frequency, which determines the degradation rate, is a function of the absorption cross-section of the molecule, the quantum yield of the reaction, and the actinic flux of the light source. rsc.org For 2-nitrophenol and 4-nitrophenol (B140041), photolysis frequencies for HONO formation have been calculated to be in the range of 10⁻⁸ to 10⁻⁶ s⁻¹ and 10⁻⁹ to 10⁻⁶ s⁻¹, respectively. rsc.org It is plausible that this compound undergoes similar direct photolysis processes, although the presence of two chlorine atoms on the aromatic ring would likely influence the absorption spectrum, reaction kinetics, and quantum yields.

| Compound | Wavelength (nm) | Product | Quantum Yield (Φ) |

| 2-Nitrophenol | 308 | OH | 0.69 ± 0.07 acs.orgnih.gov |

| 351 | OH | 0.70 ± 0.07 acs.orgnih.gov | |

| 308 | HONO | 0.34 ± 0.09 acs.orgnih.gov | |

| 351 | HONO | 0.39 ± 0.07 acs.orgnih.gov | |

| 4-Methyl-2-nitrophenol | 308 | HONO | 0.26 ± 0.06 acs.org |

| 351 | HONO | 0.26 ± 0.03 acs.org | |

| 5-Methyl-2-nitrophenol | 308 | HONO | 0.37 ± 0.05 acs.org |

| 351 | HONO | 0.35 ± 0.06 acs.org |

Note: This data is for compounds structurally related to this compound and is provided for comparative purposes.

Photocatalytic Degradation with Semiconductor Materials (e.g., Titanium Dioxide)

Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is an effective advanced oxidation process for the degradation of a wide range of organic pollutants, including chlorinated and nitrated phenols. While specific studies on the photocatalytic degradation of this compound are limited, extensive research on similar compounds such as 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353) provides a strong basis for understanding its potential degradation pathway.

The process involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon the irradiation of TiO₂ with UV light. These radicals are powerful oxidizing agents that can non-selectively attack and mineralize organic molecules. The degradation of 2,4-dichlorophenol in TiO₂ suspensions has been shown to follow first-order kinetics, with the rate being influenced by factors such as the initial concentration of the pollutant, the photocatalyst dose, and the pH of the solution. sci-hub.se The Langmuir-Hinshelwood model is often used to describe the kinetics of such reactions. conicet.gov.arresearchgate.net

The efficiency of the photocatalytic degradation is also dependent on the properties of the TiO₂ catalyst, such as its crystalline structure (anatase, rutile, or a mix), particle size, and surface area. For instance, in the degradation of 4-chlorophenol, the annealing temperature of the TiO₂ catalyst was found to significantly influence its photocatalytic activity, with an optimal temperature of 650°C identified in one study. semanticscholar.org Doping TiO₂ with noble metals like platinum has also been shown to enhance the degradation rate of 4-chlorophenol compared to undoped TiO₂. researchgate.net Given these findings, it is expected that this compound would also be susceptible to photocatalytic degradation using TiO₂, with the degradation efficiency being dependent on similar experimental parameters.

| Compound | Catalyst | Kinetic Model | Rate Constant (k) | Reference |

| 2,4-Dichlorophenol | TiO₂ | First-order | Varies with conditions | sci-hub.se |

| 2-Chlorophenol | TiO₂ | Langmuir-Hinshelwood | 0.24 mg L⁻¹min⁻¹ | conicet.gov.arresearchgate.net |

Note: This data is for compounds structurally related to this compound and is provided for comparative purposes.

Influence of Oxidants and Reaction Conditions on Photodegradation Efficiency

The efficiency of the photodegradation of this compound can be significantly influenced by the presence of external oxidants and various reaction conditions. These factors can affect the rate of degradation and the extent of mineralization.

Influence of Oxidants:

Influence of Reaction Conditions:

pH: The pH of the solution is a critical parameter in the photocatalytic degradation of phenolic compounds. It affects the surface charge of the TiO₂ catalyst and the speciation of the target compound. For 2,4-dichlorophenol, a high photodegradation rate was observed at a high pH, which could be attributed to the increased concentration of hydroxide (B78521) ions, leading to greater production of hydroxyl radicals. sci-hub.se

Catalyst Dose: The concentration of the photocatalyst also plays a crucial role. An increase in the catalyst dose generally leads to an increase in the degradation rate up to a certain point, beyond which the solution becomes too turbid, leading to light scattering and a reduction in the illuminated catalyst surface area.

Initial Contaminant Concentration: The initial concentration of the pollutant can affect the degradation rate. At low concentrations, the reaction often follows first-order kinetics. However, at higher concentrations, the active sites on the catalyst surface may become saturated, leading to a decrease in the apparent reaction rate. sci-hub.se

Identification of Phototransformation Products

The photodegradation of this compound is expected to proceed through a series of intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. While specific phototransformation products for this compound have not been detailed in the available literature, the degradation pathways of other chlorinated and nitrated phenols can provide insights into the likely intermediates.

The primary degradation mechanism in photocatalysis is the attack by hydroxyl radicals. This can lead to several types of reactions:

Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a common initial step. For 2,4-dichlorophenol, hydroquinone (B1673460) and 2,5-dichlorohydroquinone (B146588) have been identified as oxidation products. researchgate.net

Dechlorination: The cleavage of the carbon-chlorine bond is a crucial step in the detoxification of chlorinated phenols. The release of chloride ions is often monitored to assess the extent of mineralization.

Denitration: The removal of the nitro group is another important transformation pathway for nitrophenols.

Ring Opening: Following the initial attacks, the aromatic ring can be opened, leading to the formation of aliphatic intermediates such as formic acid. researchgate.net

In direct photolysis, other transformation pathways may occur, such as dimerization. For example, the photolysis of diclofenac, which contains a dichlorophenyl moiety, has been shown to produce dimer products. nih.gov It is important to note that some phototransformation products may be more toxic than the parent compound, highlighting the need for complete mineralization. nih.gov

Hydrolytic and Other Abiotic Transformation Processes

Hydrolysis is an abiotic transformation process that involves the reaction of a compound with water. For halogenated aromatic compounds, nucleophilic substitution of a halogen atom by a hydroxyl group can occur. However, the rate of hydrolysis is generally slow for chlorinated phenols under typical environmental pH and temperature conditions. The presence of a nitro group, which is an electron-withdrawing group, can activate the aromatic ring towards nucleophilic attack, potentially increasing the susceptibility of this compound to hydrolysis compared to non-nitrated dichlorophenols. However, specific data on the hydrolysis rates and products for this compound are not available.

Other abiotic processes that could contribute to the transformation of phenolic compounds in the environment include reactions with other chemical species present in water and soil. For example, abiotic nitration of phenols can occur in the presence of nitrite (B80452) under acidic conditions. nih.gov However, under typical environmental conditions with neutral pH and low nitrite concentrations, the formation of significant amounts of nitrated products through this pathway is considered unlikely. nih.gov

Environmental Persistence and Fate Modeling

The environmental persistence of a chemical is determined by the sum of all degradation and transformation processes it undergoes. Due to the limited specific data on the degradation rates of this compound, its environmental persistence is difficult to quantify precisely. However, based on the behavior of other nitrophenols, it is expected to biodegrade in both water and soil, although the rate can be highly variable. cdc.gov The half-life of 4-nitrophenol in topsoil, for example, can range from one to three days under aerobic conditions. cdc.gov

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound along with data on its transformation rates to simulate its behavior in different environmental compartments (air, water, soil, sediment). Fugacity-based multimedia environmental fate models have been used to study the environmental profile and fate of other chlorinated aromatic compounds like polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. nih.gov

Analytical Methodologies for 2,3 Dichloro 5 Nitrophenol Research

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Quantification

Chromatographic methods are central to the separation and quantification of 2,3-Dichloro-5-nitrophenol from various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis of nitrophenols. chromatographyonline.com For compounds like this compound, reversed-phase HPLC is a common approach. This typically involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comnih.govsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

A study on the analysis of 2-amino-5-nitrophenol, a related compound, utilized an Agilent 1290 Infinity LC system with a UV-Vis detector. nih.gov The separation was achieved on a Luna C18 column with a mobile phase of water and acetonitrile containing 0.1% (v/v) trifluoroacetic acid. nih.gov Similar conditions could be adapted for this compound. The use of monolithic columns can also offer rapid separations of phenols at low backpressure. chromatographyonline.comsigmaaldrich.com

Gas Chromatography (GC):

GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, including nitrophenols. researchgate.netresearchgate.net Due to the polarity and potential for thermal degradation of phenolic compounds, derivatization is often necessary to improve chromatographic performance and sensitivity. researchgate.netresearchgate.net Common derivatization reagents for phenols include diazomethane, which converts them to their more volatile methyl ethers (anisoles), or pentafluorobenzyl bromide (PFBBr). researchgate.netepa.gov

The analysis is typically performed on capillary columns with stationary phases like DB-5 or DB-1701. epa.gov Detection can be achieved using a Flame Ionization Detector (FID), but for enhanced sensitivity and selectivity, an Electron Capture Detector (ECD), which is highly responsive to halogenated and nitro-containing compounds, or a Nitrogen-Phosphorus Detector (NPD) is often preferred. epa.gov

For sample preparation, especially from aqueous matrices, a pre-concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction is generally required before GC analysis. researchgate.netenv.go.jp

Table 1: Comparison of Chromatographic Techniques for Nitrophenol Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Column | C18, Monolithic RP-18e. chromatographyonline.comnih.gov | DB-5, DB-1701 capillary columns. epa.gov |

| Derivatization | Generally not required. chromatographyonline.com | Often required (e.g., methylation, PFBBr derivatization) to improve volatility and thermal stability. researchgate.netepa.gov |

| Detection | UV-Vis, Diode Array Detector (DAD). chromatographyonline.comnih.gov | FID, ECD, NPD, Mass Spectrometry (MS). epa.gov |

| Sample Type | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds. |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the quantification of nitrophenols. scienceopen.com These methods are based on the principle that molecules absorb light at specific wavelengths.

The undissociated form of a nitrophenol and its corresponding phenolate (B1203915) ion exhibit different absorption spectra. umcs.pl For instance, p-nitrophenol in its acidic form has a maximum absorbance around 320 nm, while its basic (phenolate) form absorbs maximally at approximately 405 nm. umcs.pl This pH-dependent shift in absorbance can be utilized for quantification. By measuring the absorbance at the wavelength of maximum absorption of the phenolate ion in a buffered solution of known pH, the concentration of the nitrophenol can be determined using the Beer-Lambert law. umcs.pl

Interference from other substances in the sample matrix can be a challenge. For example, the presence of engineered nanoparticles like nano-Fe(OH)₃ can interfere with the spectrophotometric determination of p-nitrophenol due to their own strong absorption in the same UV range. scienceopen.comnih.gov Method development may involve steps like acidification and the use of masking agents to mitigate such interferences. scienceopen.comnih.gov

Electrochemical Approaches for Sensitive Detection

Electrochemical methods provide highly sensitive and selective platforms for the detection of nitrophenols. These techniques are based on the electrochemical reduction of the nitro group on the surface of a modified electrode.

Various materials have been used to modify glassy carbon electrodes (GCE) to enhance their electrocatalytic activity towards nitrophenol reduction. These include heterostructures of zinc oxide and ruthenium oxide (ZnO/RuO₂) nanoparticles and barium oxide (BaO) nanorods. rsc.orgdocumentsdelivered.comresearchgate.net The modified electrode typically exhibits a well-defined reduction peak for the nitrophenol in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). documentsdelivered.comresearchgate.net

The peak current is proportional to the concentration of the nitrophenol, allowing for quantitative analysis. documentsdelivered.com These methods can achieve very low detection limits, often in the micromolar (μM) to picomolar (pM) range. rsc.orgdocumentsdelivered.com For instance, a sensor based on Cr-MOF/GCE demonstrated a detection limit of 0.7 μM for p-nitrophenol. researchgate.net Another sensor using ZnO/RuO₂ nanoparticles reported a detection limit as low as 52.20 ± 2.60 pM for 2-nitrophenol (B165410). rsc.orgresearchgate.net The performance of these sensors can be influenced by the pH of the supporting electrolyte. researchgate.netrsc.org

Mass Spectrometry for Identification and Trace Analysis

Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is an indispensable tool for the unequivocal identification and trace analysis of this compound. MS separates ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analyte. libretexts.org

In GC-MS analysis, after the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, commonly by electron impact (EI). This process generates a molecular ion (M⁺•) and a series of fragment ions. libretexts.org The resulting mass spectrum is a unique fingerprint of the compound. For a dichlorinated nitrophenol, the mass spectrum would show a characteristic isotopic pattern for the molecular ion and fragments containing chlorine, due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern provides structural information that can be used to distinguish between different isomers. libretexts.org

For example, the mass spectra of o-nitrophenol, m-nitrophenol, and p-nitrophenol all show a molecular ion peak, but the relative abundances of their fragment ions differ, allowing for their differentiation. libretexts.org Similar principles would apply to the isomers of dichloronitrophenol.

Method Validation and Performance Characteristics (e.g., sensitivity, detection limits, precision)

Validation is a critical step to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Key performance characteristics that are evaluated include linearity, sensitivity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govpom.go.id

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a correlation coefficient (r²) close to 1.0. nih.govpom.go.id

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. In chromatographic methods, it is often represented by the slope of the calibration curve. For electrochemical sensors, sensitivities are reported in units like μA μM⁻¹ cm⁻². rsc.orgdocumentsdelivered.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. documentsdelivered.compom.go.id For example, an electrochemical sensor for 2-nitrophenol reported an LOD of 0.50±0.025 μM. documentsdelivered.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govpom.go.id For instance, a validated HPLC method for an aminonitrophenol showed precision values between 0.59% and 1.92%. pom.go.id

Accuracy: This refers to the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. pom.go.idnih.gov Recoveries between 90–112% have been reported for HPLC analysis of nitrophenols. chromatographyonline.com

Table 2: Performance Characteristics of Analytical Methods for Nitrophenol-related Compounds

| Parameter | Technique | Analyte | Finding |

|---|---|---|---|

| Linearity (r²) | HPLC-PDA | 4-Amino-3-nitrophenol | 1.0. pom.go.id |

| Precision (%CV) | HPLC-PDA | 4-Amino-3-nitrophenol | 0.59% - 1.92%. pom.go.id |

| Accuracy (% Recovery) | HPLC-PDA | 4-Amino-3-nitrophenol | 99.06% - 101.05%. pom.go.id |

| Limit of Detection (LOD) | Electrochemical Sensor | 2-Nitrophenol | 52.20 ± 2.60 pM. rsc.orgresearchgate.net |

| Sensitivity | Electrochemical Sensor | 2-Nitrophenol | 18.20 μA μM⁻¹ cm⁻². rsc.orgresearchgate.net |

Synthesis and Research Applications of 2,3 Dichloro 5 Nitrophenol Derivatives Non Pharmacological

Role as a Synthetic Intermediate in Organic Synthesis

2,3-Dichloro-5-nitrophenol possesses several reactive sites—the hydroxyl group, the nitro group, and the chlorine atoms—making it a potential intermediate in organic synthesis. However, specific examples of its use in the synthesis of non-pharmacological compounds are scarce.

In a related context, the isomer 2,4-dichloro-5-nitrophenol has been utilized as an intermediate in the preparation of more complex molecules. For instance, it serves as a precursor for synthesizing (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, which are potent inhibitors of dipeptidyl peptidase IV. chemicalbook.com It is also a key starting material for cyanopyrrolo[2,3-d]pyrimidine derivatives that act as Hsp90 inhibitors. chemicalbook.com

While not the phenol (B47542) itself, a structurally related compound, 2,3-dichloro-5-nitro-1,4-naphthoquinone, has found application in solid-phase synthesis. It is used as a reagent for the visual detection of primary and secondary amines bound to a resin support. The reaction results in the formation of intensely colored beads, providing a qualitative test for the presence of amino groups. researchgate.net This suggests that the dichloro-nitro aromatic scaffold has utility in creating molecules for analytical applications.

The synthesis of nitrophenol derivatives, in general, can lead to a variety of compounds with interesting properties. For example, new azo and azo-Schiff derivatives of nitrophenols have been synthesized and characterized for their potential as corrosion inhibitors for mild steel.

Table 1: Examples of Related Dichloronitro-Aromatic Compounds as Synthetic Intermediates

| Compound | Application |

|---|---|

| 2,4-dichloro-5-nitrophenol | Intermediate for dipeptidyl peptidase IV and Hsp90 inhibitors chemicalbook.com |

Derivatives in Peptide Synthesis and Bioconjugation Chemistry

There is no specific information available in the reviewed literature on the use of this compound or its derivatives in peptide synthesis or bioconjugation.

In a broader sense, nitrophenol derivatives have been employed in bioconjugation strategies. For example, a ligand-directed nitrophenol carbonate has been designed for the in situ bioconjugation of a prodrug payload to a protein. nih.gov This approach utilizes the reactivity of the nitrophenol as a leaving group to facilitate the covalent attachment of a molecule to a biological target. nih.gov This general principle could potentially be applied to derivatives of this compound, should the specific electronic and steric properties of this compound prove advantageous for such reactions.

Applications in Materials Science and Functional Molecule Design

The application of this compound and its derivatives in materials science and the design of functional molecules is not described in the available research. The presence of chloro and nitro substituents on the phenol ring suggests that this molecule could, in principle, be a building block for materials with specific electronic or optical properties. For instance, nitrophenols are known to be components of molecules with non-linear optical properties. However, no such studies have been reported for this specific isomer.

Exploration of Charge Transfer Complexation in Chemical Sensing

The formation of charge-transfer (CT) complexes is a phenomenon that has been widely explored for the development of chemical sensors. These complexes typically form between an electron-donating molecule and an electron-accepting molecule, resulting in a new absorption band in the UV-visible spectrum that can be used for detection and quantification.

While there is no direct research on the charge-transfer complexes of this compound, extensive studies have been conducted on a closely related compound, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). DDQ is a strong electron acceptor and forms CT complexes with a variety of electron donors, including aromatic molecules and pharmaceutical compounds. tubitak.gov.trnih.gov The spectroscopic properties of these complexes have been used to determine the concentration of the donor molecules. nih.gov

The study of CT complexes of DDQ with various amines has been used to assess their stability and stoichiometry, which is relevant for understanding the molecular interactions that underpin some pharmacological activities. nih.gov Furthermore, the formation of CT complexes between DDQ and O-phenylenediamine has been investigated, and the resulting complex has shown potential biological applications. acs.orgnih.gov

Given that this compound also possesses electron-withdrawing groups (nitro and chloro), it could potentially act as an electron acceptor in the formation of charge-transfer complexes. However, its electron-accepting ability would likely be different from that of DDQ, which has additional cyano groups that are strongly electron-withdrawing. The potential of this compound or its derivatives in chemical sensing via charge transfer complexation remains an unexplored area of research.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-nitrophenol |

| (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines |

| cyanopyrrolo[2,3-d]pyrimidine |

| 2,3-dichloro-5-nitro-1,4-naphthoquinone |

| nitrophenol carbonate |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

Conclusion and Future Research Directions

Summary of Current Research Landscape on 2,3-Dichloro-5-nitrophenol

A comprehensive survey of scientific literature and chemical databases reveals a stark reality: dedicated research on this compound is exceptionally limited. While a CAS number, 1806356-80-8, has been assigned to the compound, this identification has not been followed by a significant body of research into its fundamental chemical and physical properties.

In contrast, its isomers have garnered considerably more attention. For instance, 2,4-Dichloro-5-nitrophenol is recognized as a key intermediate in the synthesis of some herbicides. innospk.com Similarly, studies on the biodegradation of other related compounds, such as 2-Chloro-5-nitrophenol (B15424), have been undertaken to understand their environmental fate and potential for bioremediation. frontiersin.org The broader class of nitrophenols is also a subject of ongoing research due to their diverse biological activities and potential as therapeutic agents.

However, for this compound, there is a conspicuous absence of published data on its synthesis, spectroscopic characterization, reactivity, and biological activity. This lack of information prevents a thorough understanding of how the specific placement of the chloro and nitro functional groups on the phenol (B47542) ring influences its chemical behavior and potential utility.

Identification of Knowledge Gaps and Emerging Research Avenues

The scarcity of data on this compound presents a clear and significant knowledge gap. The following are key areas where research is critically needed:

Synthesis and Characterization: There is no readily available, detailed, and validated synthetic route for this compound in the public domain. The development of an efficient and scalable synthesis is the first and most crucial step for any further investigation. Following a successful synthesis, comprehensive characterization using modern analytical techniques is essential. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure.

Infrared (IR) spectroscopy to identify functional groups.

Mass Spectrometry (MS) to determine the exact mass and fragmentation pattern.

X-ray crystallography to determine the solid-state structure.

Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, solubility, and pKa are currently unknown. These data are fundamental for understanding the compound's behavior and for designing potential applications.

Computational and Theoretical Studies: In the absence of experimental data, computational chemistry can provide valuable insights into the properties of this compound. Quantum chemical calculations could predict its molecular geometry, electronic structure, spectroscopic signatures, and reactivity. Such studies would also allow for a comparative analysis with its better-understood isomers, highlighting the structural and electronic effects of the substituent positioning.

Reactivity and Mechanistic Studies: Understanding the chemical reactivity of this compound is crucial. This includes its behavior in common organic reactions and its potential as a precursor for the synthesis of other novel compounds. Mechanistic studies could uncover unique reaction pathways influenced by the specific arrangement of its functional groups.

Biological Activity Screening: Many nitroaromatic compounds exhibit some form of biological activity. nih.govmdpi.com Screening this compound for potential antimicrobial, antifungal, herbicidal, or other pharmacological activities could uncover novel applications.

The following table provides a comparison of the available data for isomers of dichloronitrophenol, starkly illustrating the knowledge gap for the 2,3-dichloro-5-nitro isomer.

| Property | 2,4-Dichloro-6-nitrophenol | 2,5-Dichloro-4-nitrophenol | This compound |

| Molecular Formula | C₆H₃Cl₂NO₃ nih.gov | C₆H₃Cl₂NO₃ nih.gov | C₆H₃Cl₂NO₃ |

| Molecular Weight | 208.00 g/mol nih.gov | 208.00 g/mol nih.gov | 208.00 g/mol |

| CAS Number | 609-89-2 nih.gov | 5847-57-4 nih.gov | 1806356-80-8 chemicalbook.com |

| Physical Description | Crystalline solid nih.gov | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Known Applications | Data not available | Data not available | Data not available |

Prospects for Advanced Methodologies and Interdisciplinary Studies

Future research on this compound would benefit significantly from the application of advanced methodologies and an interdisciplinary approach.

Advanced Synthesis and Flow Chemistry: Modern synthetic methodologies, including microwave-assisted synthesis and flow chemistry, could be employed to develop efficient and safe routes to this compound. These techniques can offer advantages in terms of reaction speed, yield, and scalability.

High-Throughput Screening: To explore the biological potential of this compound, high-throughput screening (HTS) techniques could be utilized. HTS would allow for the rapid testing of the compound against a wide range of biological targets, accelerating the discovery of any potential therapeutic or agrochemical applications.

Environmental Science and Toxicology: An interdisciplinary approach involving environmental scientists and toxicologists would be crucial to assess the potential environmental impact and toxicity of this compound. This would include studies on its persistence, bioaccumulation, and potential effects on various organisms. Given that some nitrophenolic compounds are considered environmental pollutants, a proactive assessment of this uncharacterized isomer is warranted.

Materials Science: The unique electronic and structural properties of this compound, once determined, could be of interest to materials scientists. Its potential incorporation into polymers or as a component in the synthesis of novel organic materials with specific optical or electronic properties could be an exciting avenue of research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-5-nitrophenol, and how can side reactions be minimized?

- Synthesis typically involves nitration and chlorination steps. Controlled reaction conditions (e.g., inert atmospheres, temperature regulation between 0–6°C) and solvents like dichloromethane or dimethylformamide (DMF) are critical to suppress side reactions such as over-nitration or dehalogenation . Purity can be enhanced using column chromatography or recrystallization.

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold recommended) .

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., distinguishing between 2,3- and 2,5-dichloro isomers) .

- Melting Point Analysis : Compare observed values with literature data (e.g., mp >300°C for sodium salts of related nitrophenols) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Classified as hazardous (PRTR 2-72), it requires:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep away from oxidizing agents and foodstuffs at 0–6°C for stability .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- The nitro group (-NO₂) acts as a strong electron-withdrawing group, activating the ring for substitution at meta and para positions. Chlorine substituents further direct reactivity, with steric and electronic factors dictating regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites .

Q. What strategies resolve contradictions in reported toxicity data for chlorinated nitrophenols?

- Discrepancies arise from differences in test models (e.g., in vitro vs. in vivo) and exposure durations. Systematic meta-analysis of 974 screened studies (as in ATSDR reports) is recommended, prioritizing studies with standardized OECD guidelines and controlled environmental variables .

Q. How can researchers optimize solvent systems for crystallizing this compound derivatives?

- Solvent polarity and hydrogen-bonding capacity are critical. For example, mixed solvents like ethanol-water (7:3 v/v) promote crystallization of nitroaryl compounds. Differential Scanning Calorimetry (DSC) can identify ideal solvent pairs by analyzing solubility-temperature profiles .

Q. What advanced spectroscopic techniques are suitable for studying degradation pathways of this compound in environmental samples?

- LC-MS/MS : Quantifies degradation products like 3,5-dichlorophenol or nitrophenol isomers.

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during photodegradation.

- FT-IR Spectroscopy : Monitors functional group changes (e.g., loss of -NO₂ or C-Cl bonds) .

Methodological Considerations

- Experimental Design : Use deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4) as internal standards for quantitative NMR or mass spectrometry .

- Data Validation : Cross-reference melting points and spectral data with NIST Standard Reference Databases to ensure reproducibility .

- Ethical Compliance : Follow PRTR regulations for waste disposal of chlorinated nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.